5-methyl-1-(4-propoxybenzyl)-1H-indole-2,3-dione 5-methyl-1-(4-propoxybenzyl)-1H-indole-2,3-dione
Brand Name: Vulcanchem
CAS No.: 620931-42-2
VCID: VC21391030
InChI: InChI=1S/C19H19NO3/c1-3-10-23-15-7-5-14(6-8-15)12-20-17-9-4-13(2)11-16(17)18(21)19(20)22/h4-9,11H,3,10,12H2,1-2H3
SMILES: CCCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C(=O)C2=O
Molecular Formula: C19H19NO3
Molecular Weight: 309.4g/mol

5-methyl-1-(4-propoxybenzyl)-1H-indole-2,3-dione

CAS No.: 620931-42-2

Cat. No.: VC21391030

Molecular Formula: C19H19NO3

Molecular Weight: 309.4g/mol

* For research use only. Not for human or veterinary use.

5-methyl-1-(4-propoxybenzyl)-1H-indole-2,3-dione - 620931-42-2

Specification

CAS No. 620931-42-2
Molecular Formula C19H19NO3
Molecular Weight 309.4g/mol
IUPAC Name 5-methyl-1-[(4-propoxyphenyl)methyl]indole-2,3-dione
Standard InChI InChI=1S/C19H19NO3/c1-3-10-23-15-7-5-14(6-8-15)12-20-17-9-4-13(2)11-16(17)18(21)19(20)22/h4-9,11H,3,10,12H2,1-2H3
Standard InChI Key VKPHDMBIGJWHND-UHFFFAOYSA-N
SMILES CCCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C(=O)C2=O
Canonical SMILES CCCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C(=O)C2=O

Introduction

Synthesis

The synthesis of "5-methyl-1-(4-propoxybenzyl)-1H-indole-2,3-dione" typically involves the functionalization of the isatin core. A general synthetic route includes:

  • Starting Material: Isatin derivatives are commonly used as precursors.

  • Key Reactions:

    • Alkylation at the nitrogen atom (position 1) with 4-propoxybenzyl bromide or chloride in the presence of a base like potassium carbonate.

    • Introduction of a methyl group at position 5 through electrophilic substitution.

  • Reaction Conditions: Reflux in an appropriate solvent such as ethanol or DMF under controlled temperature.

This approach ensures selective substitution at desired positions while maintaining the integrity of the indole-2,3-dione core.

Analytical Characterization

The compound's identity and purity can be confirmed using various spectroscopic and chromatographic techniques:

Spectroscopic Data

  • NMR (Nuclear Magnetic Resonance):

    • 1H^1H-NMR: Signals corresponding to aromatic protons, methyl group (δ2.0\delta \sim 2.0), and propoxybenzyl side chain.

    • 13C^{13}C-NMR: Carbonyl carbons (δ180190\delta \sim 180–190), aromatic carbons, and aliphatic carbons.

  • IR (Infrared Spectroscopy):

    • Characteristic bands for carbonyl groups (1700\sim1700 cm1^{-1}) and aromatic C-H stretches.

  • Mass Spectrometry (MS):

    • Molecular ion peak confirming the molecular weight.

Chromatographic Techniques

  • High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used for purity analysis.

Biological Activity and Applications

Indole-2,3-dione derivatives, including "5-methyl-1-(4-propoxybenzyl)-1H-indole-2,3-dione," are recognized for their potential biological activities:

Pharmacological Potential

  • Anticancer Activity:
    Compounds with similar structures have shown cytotoxic effects against various cancer cell lines by interfering with cell cycle progression or inducing apoptosis.

  • Antimicrobial Properties:
    The indole framework often exhibits antibacterial and antifungal activity by targeting microbial enzymes or membranes.

  • Enzyme Inhibition:
    Isatin derivatives are known to inhibit monoamine oxidase (MAO), making them candidates for neurological disorder treatments.

Drug Design Implications

The presence of electron-donating groups like propoxybenzyl enhances lipophilicity and may improve membrane permeability, making this compound suitable for further optimization in drug development.

Comparative Analysis with Related Compounds

PropertyIsatin"5-Methyl-1-(4-propoxybenzyl)-1H-indole-2,3-dione"
Core StructureIndole-2,3-dioneIndole-2,3-dione
SubstituentsNoneMethyl group at position 5; propoxybenzyl group
Biological ActivityBroad-spectrumEnhanced due to functionalization
LipophilicityModerateHigher due to propoxybenzyl substitution

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